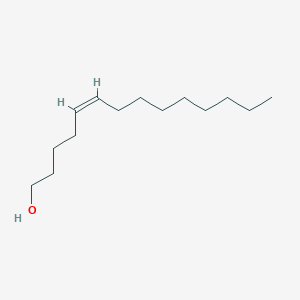
(Z)-tetradec-5-en-1-ol
Overview
Description
(Z)-Tetradec-5-en-1-ol is an organic compound classified as an unsaturated alcohol. It features a double bond in the Z-configuration (cis) at the fifth carbon of a fourteen-carbon chain, with a hydroxyl group (-OH) at the terminal carbon. This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by hydrolysis. For instance, the reaction of 1-bromo-5-decene with magnesium in dry ether forms the Grignard reagent, which then reacts with formaldehyde to yield this compound after hydrolysis.
Wittig Reaction: Another synthetic route is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For this compound, the ylide derived from triphenylphosphine and 1-bromo-5-decene can react with formaldehyde.
Industrial Production Methods:
Hydroformylation: This method involves the hydroformylation of 1-dodecene to produce a mixture of aldehydes, which are then hydrogenated to form the corresponding alcohols. The desired this compound can be isolated through fractional distillation and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Z)-tetradec-5-enal or (Z)-tetradec-5-enoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-tetradec-5-ene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides, forming compounds like (Z)-tetradec-5-enyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: (Z)-Tetradec-5-enal, (Z)-tetradec-5-enoic acid.
Reduction: (Z)-Tetradec-5-ene.
Substitution: (Z)-Tetradec-5-enyl chloride.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pheromones and other biologically active compounds.
Biology:
Pheromone Research: This compound is a component of the pheromone blends of certain insects, making it valuable in studies of insect behavior and communication.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which (Z)-tetradec-5-en-1-ol exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone component, it binds to olfactory receptors in insects, triggering behavioral responses.
Comparison with Similar Compounds
(E)-Tetradec-5-en-1-ol: The E-isomer of tetradec-5-en-1-ol, differing in the configuration of the double bond.
Tetradecan-1-ol: A saturated alcohol with no double bonds.
(Z)-Hexadec-5-en-1-ol: A similar compound with a longer carbon chain.
Uniqueness:
Configuration: The Z-configuration of the double bond in (Z)-tetradec-5-en-1-ol imparts unique chemical and physical properties compared to its E-isomer.
Biological Activity: Its role as a pheromone component distinguishes it from other similar compounds, making it particularly valuable in entomological studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-tetradec-5-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGEAXLNDKCTI-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


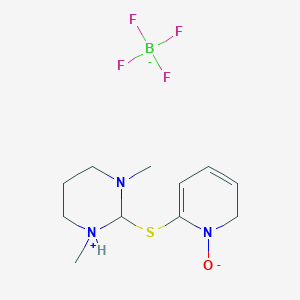
![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)
![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)
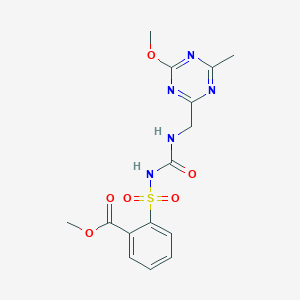
![sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B8071259.png)
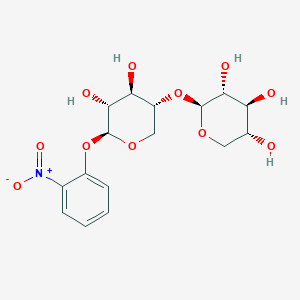
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/structure/B8071264.png)
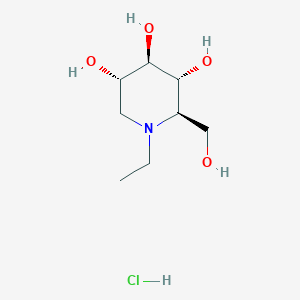

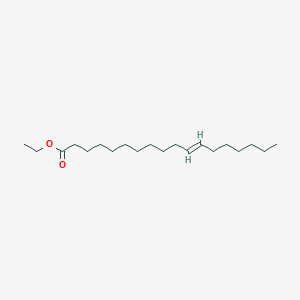
![Adenosine 5'-[gamma-thio]triphosphate tetralithium salt](/img/structure/B8071302.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B8071305.png)
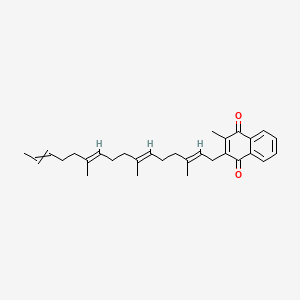
![(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8071311.png)
